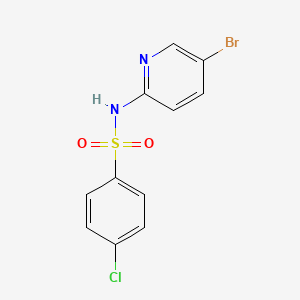![molecular formula C23H24N4O2S B2544381 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-44-5](/img/structure/B2544381.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be a derivative of triazolo isoquinoline, incorporating a thiazolo moiety and an ethoxyphenyl group. This structure suggests potential biological activity, possibly in the realm of antimicrobial properties, as seen with other similar compounds.
Synthesis Analysis
The synthesis of related triazolo isoquinoline derivatives has been reported through a multi-step process starting from 2-phenylethan-1-ol derivatives. A key step involves a 1,3-dipolar [3+2] cycloaddition of azomethine imine and ethyl cyanoformate, which is an uncommon reaction protocol . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, with modifications to incorporate the thiazolo and ethoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of triazolo isoquinoline derivatives is characterized by the presence of a triazole ring fused to an isoquinoline moiety. The compound would also include a thiazolo ring, which is a sulfur-containing heterocycle, and an ethoxyphenyl group, which could influence the molecule's electronic properties and conformation. The exact structure would be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and HRMS .
Chemical Reactions Analysis
Triazolo isoquinoline derivatives can undergo various chemical reactions. For instance, the hydrolysis of ester and benzoyl groups can be achieved in a single step, followed by coupling with amines to generate new derivatives . Additionally, the presence of reactive sites such as the thiazolo ring and the triazole moiety could allow for further functionalization or participation in biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their elemental composition, IR, 1H-NMR, and mass spectral data . These properties are influenced by the presence of heteroatoms, the rigidity of the fused ring systems, and the substituents attached to the core structure. The antimicrobial activity screening of similar compounds suggests that the compound may also possess biological activities worth investigating .
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Some novel triazole derivatives, including structures similar to 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activities against various test microorganisms, indicating their potential application in developing new antimicrobial agents (Bektaş et al., 2010).
Synthesis and Biological Evaluation
The compound is part of a broader class of novel compounds developed for potential biological activities. For instance, related compounds have been synthesized and tested for their ability to terminate pregnancy in animal models, highlighting the compound's relevance in pharmacological and therapeutic research (Sartori, Consonni, & Omodei-sale, 1981).
Heterocyclic Compound Synthesis
The compound belongs to a category of heterocyclic compounds with potential antimicrobial activities. Such compounds are synthesized through various chemical reactions and evaluated for their antimicrobial properties, suggesting their application in discovering new antimicrobial drugs (Abdel-Mohsen, 2003).
Routes to Fused Isoquinolines
The synthesis of related isoquinoline derivatives, including fused isoquinolines, has been explored through different chemical routes. These synthetic pathways offer insights into the versatile chemistry of isoquinolines and their potential applications in various fields of chemical research (Awad et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-ethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-29-19-10-8-17(9-11-19)20(21-22(28)27-23(30-21)24-15(2)25-27)26-13-12-16-6-4-5-7-18(16)14-26/h4-11,20,28H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIYCRRASKHRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544298.png)
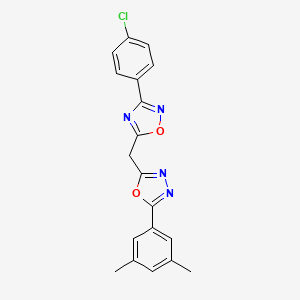
![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)

![Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate](/img/structure/B2544306.png)
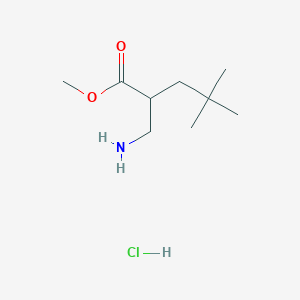
![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544308.png)
![2-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2544312.png)
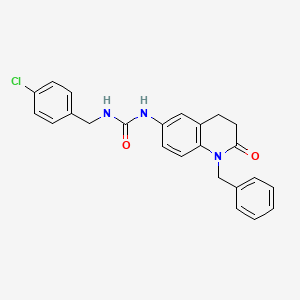
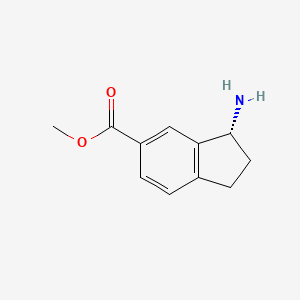
![6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2544317.png)
![4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2544319.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2544320.png)
